N-(4-methoxyphenyl)-2-methyl-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-2-methyl-3-nitrobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group attached to a phenyl ring, a nitro group, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-2-methyl-3-nitrobenzamide typically involves the condensation of 4-methoxyaniline with 2-methyl-3-nitrobenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry approaches such as the use of recyclable catalysts and solvent-free conditions can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: N-(4-methoxyphenyl)-2-methyl-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.
Major Products:
Reduction: N-(4-methoxyphenyl)-2-methyl-3-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 2-methyl-3-nitrobenzoic acid and 4-methoxyaniline.
Scientific Research Applications
Chemistry: N-(4-methoxyphenyl)-2-methyl-3-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development .
Medicine: this compound is investigated for its potential therapeutic properties. It has been explored as a lead compound in the development of anti-inflammatory and anticancer agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers .
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, the methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
- N-(4-methoxyphenyl)-2-methylbenzamide
- N-(4-methoxyphenyl)-3-nitrobenzamide
- N-(4-methoxyphenyl)-2-nitrobenzamide
Comparison: N-(4-methoxyphenyl)-2-methyl-3-nitrobenzamide is unique due to the presence of both a nitro group and a methoxy group on the benzamide structure. This combination imparts distinct chemical and biological properties to the compound. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H14N2O4 |
---|---|
Molecular Weight |
286.28 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C15H14N2O4/c1-10-13(4-3-5-14(10)17(19)20)15(18)16-11-6-8-12(21-2)9-7-11/h3-9H,1-2H3,(H,16,18) |
InChI Key |
FRAPWQICQSULNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.